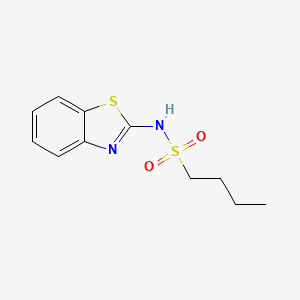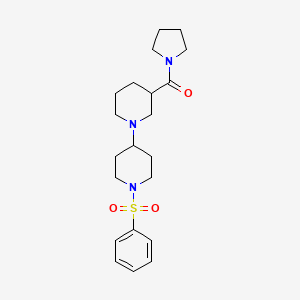
1-(4-chlorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of substituted pyrrolidinones. Compounds in this class are often studied for their potential pharmacological properties and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorophenyl group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the pyrrolidinone ring.
Attachment of the 3-methylpiperidine-1-carbonyl group: This can be done through acylation reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:
Use of high-purity reagents: .
Controlled reaction temperatures and pressures: .
Efficient purification techniques: such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-chlorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Reduction: This reaction could involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to different derivatives.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying its effects on biological systems and potential therapeutic uses.
Medicine: Investigating its pharmacological properties and potential as a drug candidate.
Industry: As an intermediate in the production of other chemicals or materials.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one would depend on its specific interactions with molecular targets. This might involve:
Binding to receptors: Such as neurotransmitter receptors in the brain.
Inhibition of enzymes: Affecting metabolic pathways.
Modulation of ion channels: Influencing cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-chlorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-3-one: A closely related compound with a similar structure but different substitution pattern.
1-(4-chlorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-ol: A hydroxylated derivative with potentially different pharmacological properties.
Uniqueness
1-(4-chlorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one might be unique in its specific combination of functional groups, which could confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c1-12-3-2-8-19(10-12)17(22)13-9-16(21)20(11-13)15-6-4-14(18)5-7-15/h4-7,12-13H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLCLMUDRXFEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727977 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B5407689.png)


![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(methylamino)-2-pyrimidinyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5407721.png)
![2-[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5407723.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethylpiperazin-1-yl)acetamide](/img/structure/B5407737.png)
![8-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-propyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5407739.png)
![N-(2-{[7-acetyl-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]amino}ethyl)acetamide](/img/structure/B5407747.png)
![N-allyl-7-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5407755.png)
![5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-(1H-pyrrol-2-yl)pyridine hydrochloride](/img/structure/B5407759.png)
![N-tert-butyl-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5407777.png)
![Tert-butyl 4-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B5407781.png)
![N-[4-(3-methyl-1-piperidinyl)benzyl]propanamide](/img/structure/B5407786.png)
![(5E)-5-[(2-bromophenyl)methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5407808.png)
